molecular formula C6H3BrF6S B1406353 2-Fluoro-5-(pentafluorosulfur)bromobenzene CAS No. 1706434-97-0

2-Fluoro-5-(pentafluorosulfur)bromobenzene

Cat. No. B1406353
M. Wt: 301.05 g/mol
InChI Key: WWDWBMKBLBGBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(pentafluorosulfur)bromobenzene, or 2-FBrPFB, is an organofluorine compound that is an important intermediate in the synthesis of a variety of organic compounds. It is a colorless liquid with a strong sulfur odor and a melting point of -50°C. 2-FBrPFB is a versatile synthetic building block, and its unique structure provides an array of possibilities for further derivatization and applications.

Scientific Research Applications

Fluorination in Organic Chemistry

Fluorination plays a significant role in organic chemistry, as seen in studies like the fluorination of 2,5-diarylthiazoles using N-fluorobenzenesulfonimide (NFSI), leading to the formation of fluorothiazoles. This process demonstrates the importance of selective fluorination, which can be achieved under specific conditions, as detailed in the research by Hatfield et al. (2013) (Hatfield, Eidell, & Stephens, 2013).

Synthesis of Deoxyfluoroinositols

The synthesis of deoxyfluoroinositols from bromocyclohexadiene cis-diol, as explored by Nguyen, York, and Hudlický (1997), highlights the application of bromobenzene derivatives in medicinal chemistry. The study provides a detailed methodology for synthesizing fluorinated compounds, illustrating the versatility of such derivatives (Nguyen, York, & Hudlický, 1997).

Study of Carbonic Anhydrase-Inhibitor Complexes

Fluorinated benzenesulfonamides, including derivatives of 2-fluorobenzene, have been studied for their interaction with carbonic anhydrases. This research by Dugad, Cooley, and Gerig (1989) contributes to understanding the binding mechanisms and stoichiometry of inhibitor-enzyme complexes, which is crucial for drug design (Dugad, Cooley, & Gerig, 1989).

Synthesis of 5-Fluoropyrazoles

The direct fluorination of pyrazoles with NFSI for the preparation of 5-fluoropyrazoles, as conducted by Levchenko et al. (2018), showcases another application of fluorination in organic synthesis. This approach is significant for creating building blocks in medicinal chemistry and agrochemistry (Levchenko et al., 2018).

properties

IUPAC Name

(3-bromo-4-fluorophenyl)-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF6S/c7-5-3-4(1-2-6(5)8)14(9,10,11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDWBMKBLBGBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(pentafluorosulfur)bromobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5-(pentafluorosulfur)bromobenzene
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-(pentafluorosulfur)bromobenzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Fluoro-5-(pentafluorosulfur)bromobenzene
Reactant of Route 4
2-Fluoro-5-(pentafluorosulfur)bromobenzene
Reactant of Route 5
Reactant of Route 5
2-Fluoro-5-(pentafluorosulfur)bromobenzene
Reactant of Route 6
2-Fluoro-5-(pentafluorosulfur)bromobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.